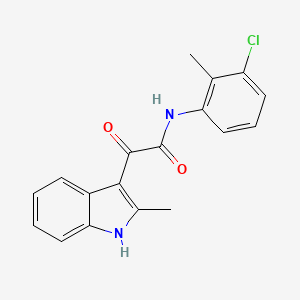

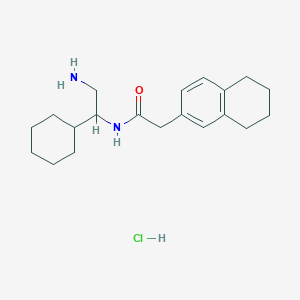

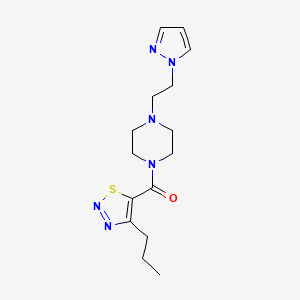

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond and the introduction of substituents on the phenyl and indole rings. For instance, the synthesis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides involves the substitution of chlorine atoms in the phenyl group and the formation of an amide bond . Similarly, the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives is achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods could be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as FT-IR, FT-Raman, and X-ray crystallography. The conformation of the N-H bond and the geometric parameters of the molecules are influenced by the substituents on the phenyl and indole rings . The presence of substituents can also affect the crystal structures of these compounds, as seen in the case of N-(substituted phenyl)-2,2,2-trichloroacetamides . These studies provide insights into the potential molecular structure of "N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide," which would likely exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from molecular electrostatic potential (MEP) surfaces and natural bond orbital (NBO) analysis, which provide information on the reactive sites and charge transfer within the molecule . The presence of electron-withdrawing or electron-donating groups on the phenyl and indole rings can influence the reactivity of the acetamide group, affecting its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by their vibrational spectra, thermodynamic properties, and quantum chemical parameters. The vibrational spectra provide information on the characteristic frequencies of the amide group and the influence of substituents . The thermodynamic properties, such as heat capacity and entropy, can be correlated with temperature, providing insights into the stability of the compounds . Quantum chemical investigations, including HOMO-LUMO analysis and calculations of ionization energy and electron affinity, help in understanding the electronic properties of these molecules .

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-10-13(19)7-5-9-14(10)21-18(23)17(22)16-11(2)20-15-8-4-3-6-12(15)16/h3-9,20H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVSQYBNBQRITJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)